Isoxazole-3-carbonitrile

Vue d'ensemble

Description

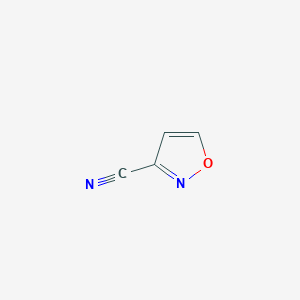

Isoxazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoxazole-3-carbonitrile can be synthesized through various methods, including the cycloaddition of nitrile oxides with alkynes or alkenes. One common method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that minimize waste and use eco-friendly catalysts. Metal-free synthetic routes are preferred due to their lower cost, reduced toxicity, and ease of separation from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: Isoxazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion of oximes to isoxazoles using oxidants like manganese dioxide or copper chloride.

Reduction: Reduction of isoxazole derivatives to form corresponding amines.

Substitution: Nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Isoxazole derivatives.

Reduction: Amino-isoxazoles.

Substitution: Substituted isoxazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Isoxazole derivatives, including isoxazole-3-carbonitrile, have shown promise as anticancer agents. Various studies have demonstrated their efficacy against different cancer cell lines through distinct mechanisms of action.

Case Studies and Findings

- COX Inhibition : A study by Vitale et al. (2014) highlighted the design of isoxazole compounds as selective inhibitors of cyclooxygenase-1 (COX-1), which plays a role in cancer progression and neuro-inflammation. One derivative exhibited a 20-fold increase in potency against ovarian cancer cells compared to the lead compound .

- FLT3 Inhibition : Xu et al. (2015) synthesized N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives that inhibited FLT3, a critical target in acute myeloid leukemia. One compound led to complete tumor regression in xenograft models, showcasing high selectivity and favorable pharmacokinetic properties .

- Cytotoxicity in Various Cell Lines : Research by Sambasiva Rao et al. (2014) evaluated 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives against multiple human cancer cell lines, revealing potent cytotoxicity with IC50 values below 12 µM . Another study by Im et al. (2015) demonstrated selective antiproliferative activity of 4-arylamido 3-methylisoxazoles against melanoma and hematopoietic cell lines .

Anti-inflammatory Applications

Isoxazole compounds have also been investigated for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

Research Insights

- sPLA2 Inhibition : Pedada et al. (2016) synthesized indole-containing isoxazoles that exhibited significant inhibitory activity against secreted phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. The compounds showed promising results in both in vitro and in vivo models .

Synthetic Methodologies

The synthesis of isoxazole derivatives has evolved significantly, with various methods being developed to enhance efficiency and yield.

Synthesis Techniques

- Metal-free Synthetic Routes : Recent advancements have focused on metal-free synthetic strategies for isoxazoles, which are environmentally friendly and cost-effective. Chondrogianni et al. (2014) introduced a microwave-assisted method that improved reaction times and yields for 3,5-disubstituted isoxazoles .

- In-silico SAR Studies : Computational approaches have been utilized to optimize the structure-activity relationships (SAR) of isoxazole compounds, aiding in the design of more potent derivatives with specific biological targets .

Mécanisme D'action

The mechanism of action of isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, inhibit enzymes, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being investigated .

Comparaison Avec Des Composés Similaires

Isoxazole-3-carbonitrile can be compared with other similar compounds, such as:

Isoxazole-5-carbonitrile: Similar structure but different substitution pattern, leading to varied biological activities.

This compound stands out due to its unique combination of chemical stability, reactivity, and potential for diverse biological activities.

Activité Biologique

Isoxazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing nitrogen and a cyano group. The presence of the cyano group enhances its reactivity and potential for biological activity. The compound can be synthesized through various methods, often involving the reaction of isoxazole derivatives with cyanogen halides.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that modifications to the isoxazole structure can lead to significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : A study evaluated a series of isoxazole-amide derivatives, revealing that certain compounds exhibited IC50 values as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells, indicating potent anticancer properties .

- Mechanism of Action : Isoxazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds with specific substitutions on the isoxazole ring demonstrated enhanced activity against U87 glioblastoma cells .

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| This compound | HeLa | 15.48 |

| This compound | Hep3B | 23.00 |

| Isoxazole derivative | MCF-7 | 39.80 |

2. Anti-inflammatory Activity

Isoxazole derivatives also exhibit anti-inflammatory properties. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

- Inhibition of Enzymes : Certain isoxazole compounds were found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

3. Antiviral Activity

Recent research has explored the antiviral potential of isoxazole derivatives against viral pathogens:

- Zika Virus : A study focused on structural modifications of isoxazoles led to the identification of compounds with significant antiviral activity against Zika virus strains, highlighting their potential as therapeutic agents .

Case Study 1: Anticancer Efficacy

A series of synthesized isoxazole derivatives were tested for their anticancer efficacy against various cell lines including MCF-7 (breast cancer), HT1080 (fibrosarcoma), and A549 (lung cancer). The results indicated that specific modifications to the isoxazole structure resulted in enhanced cytotoxicity, with some compounds achieving IC50 values below 10 μM .

Case Study 2: Anti-inflammatory Mechanism

In another study, isoxazole derivatives were evaluated for their anti-inflammatory effects in a murine model of arthritis. Compounds significantly reduced swelling and inflammation markers compared to controls, suggesting potential for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of isoxazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the isoxazole ring can lead to enhanced potency and selectivity for specific biological targets:

- Substituents : The introduction of electron-withdrawing groups has been shown to increase cytotoxicity against cancer cell lines by improving compound stability and interaction with target proteins .

Propriétés

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile particularly reactive? How does its structure contribute to this reactivity?

A1: 4,6-dinitrobenzo[d]this compound demonstrates remarkable electrophilicity, surpassing even 1,3,6,8-tetranitronaphthalene and 2,4-dinitrothiophene. This heightened reactivity stems from the electron-withdrawing nature of the nitro groups (NO2) at the 4 and 6 positions on the benzo[d]isoxazole ring, coupled with the electron-withdrawing effect of the nitrile (CN) group at the 3 position. [] These electron-withdrawing groups create an electron-deficient core, making the molecule highly susceptible to nucleophilic attack.

Q2: Can you elaborate on the interaction of 4,6-dinitrobenzo[d]this compound with nucleophiles like methoxide ion?

A2: Research reveals that 4,6-dinitrobenzo[d]this compound readily forms a sigma-adduct upon reaction with methoxide ion (MeO-) in methanol. [] Initially, the methoxide ion rapidly attacks the electron-deficient 7-carbon of the benzo[d]isoxazole ring, forming a transient anionic sigma-complex. Interestingly, this initial adduct can undergo further reaction with methoxide, specifically targeting the cyano group. This secondary attack leads to the formation of a dinitroimidate derivative, highlighting the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.